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AZ7328

Cat. No.: B1192223
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Description

Significance of Phosphatidylinositol 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Dysregulation in Oncogenesis

Dysregulation of the PI3K/AKT/mTOR pathway is a well-established driver of tumorigenesis. Genetic alterations, such as mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) and loss of the tumor suppressor PTEN, lead to the hyperactivation of this pathway. This sustained signaling promotes uncontrolled cell proliferation and survival, key hallmarks of cancer. The pathway's central role in integrating signals from growth factors and the cellular microenvironment positions it as a master regulator of cancer cell behavior. Consequently, the development of targeted inhibitors against key nodes of this pathway has been a major focus of oncology research.

Emergence of AKT Kinase as a Therapeutic Target in Preclinical Oncology

As a central node in the PI3K/AKT/mTOR pathway, the serine/threonine kinase AKT has emerged as a pivotal therapeutic target. nih.gov AKT exists in three isoforms (AKT1, AKT2, and AKT3) and its activation is a critical step in relaying upstream signals from PI3K to a host of downstream effectors that regulate cellular functions. The frequent deregulation of AKT activity in various malignancies has spurred the development of specific inhibitors aimed at abrogating its oncogenic signaling. Preclinical studies have demonstrated that targeting AKT can lead to the inhibition of tumor growth and the induction of apoptosis in cancer cells harboring alterations in the PI3K/AKT/mTOR pathway.

Rationale for Investigating AZ7328 as a Molecular Probe and Potential Therapeutic Agent

This compound is a potent and selective inhibitor of all three AKT isoforms. Its development was driven by the need for a well-characterized molecular probe to elucidate the specific roles of AKT in cancer biology and to explore the therapeutic potential of direct AKT inhibition. The investigation of this compound in preclinical models provides a valuable tool to understand the consequences of AKT blockade in tumors with different genetic backgrounds and to identify potential biomarkers of response. Studies involving this compound aim to establish a clear link between AKT inhibition, cellular response, and in vivo anti-tumor efficacy, thereby providing a strong rationale for its further development as a potential therapeutic agent. Research in urothelial (bladder) cancers, where mutations activating the PI3K/AKT/mTOR pathway are relatively common, has highlighted the utility of this compound in exploring AKT dependency. nih.gov

Properties

IUPAC Name

NONE

Appearance

solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ7328;  AZ-7328;  AZ 7328.

Origin of Product

United States

Molecular Pharmacology of Az7328

Characterization of AZ7328 as an Allosteric and ATP-Competitive AKT Inhibitor

This compound is characterized as an ATP-competitive, selective inhibitor of AKT researchgate.netwikipedia.orgwikipedia.org. In addition to its ATP-competitive nature, this compound has also been categorized as an allosteric pan-AKT inhibitor in various preclinical studies, alongside compounds like MK-2206 nih.govwikipedia.orgciteab.com. This dual characterization highlights its capacity to interfere with AKT activity both at the ATP-binding site and potentially through inducing conformational changes at other sites on the protein.

A key feature of this compound's molecular pharmacology is its ability to selectively inhibit all three isoforms of AKT: AKT1, AKT2, and AKT3 researchgate.netwikipedia.orgwikipedia.org. This pan-AKT inhibitory action underscores its broad impact on cellular processes regulated by this kinase family.

In isolated enzyme assays, this compound demonstrates potent inhibitory activity against AKT, with reported half-maximal inhibitory concentration (IC50) values of less than 50 nM researchgate.netwikipedia.orgwikipedia.org. This low nanomolar IC50 indicates high potency in directly inhibiting the enzymatic activity of AKT.

Table 1: Inhibition Constants of this compound in Isolated Enzyme Assays

TargetIC50 (nM)Assay Type
AKT< 50Isolated Enzyme Assay researchgate.netwikipedia.orgwikipedia.org

Mechanistic Insights into AKT Inactivation by this compound

The inactivation of AKT by this compound involves a unique mechanistic outcome that distinguishes it from other types of inhibitors.

A notable mechanistic insight into AKT inactivation by this compound is its ability to induce a hyperphosphorylated yet catalytically inactive AKT conformation mrc.ac.ukwikipedia.orgabcam.com. Specifically, treatment with ATP-competitive AKT inhibitors like this compound can lead to an increase in the phosphorylation levels of AKT (e.g., at Ser473), even though the enzyme's catalytic activity is inhibited mrc.ac.ukwikipedia.org. This phenomenon suggests that while this compound binds to the ATP-binding domain, it may stabilize a conformation that is accessible to upstream kinases responsible for phosphorylation (such as mTORC2 for Ser473) but prevents the enzyme from effectively phosphorylating its downstream substrates.

Downstream Molecular Effects on PI3K/AKT/mTOR Signaling Components

The inhibition of AKT by this compound translates into significant downstream molecular effects on key components of the PI3K/AKT/mTOR signaling pathway, a pathway crucial for regulating cell growth, proliferation, and survival.

This compound effectively inhibits the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β), a well-known downstream substrate of AKT researchgate.netwikipedia.orgwikipedia.org. In PTEN-null MDA-MB-468 breast cancer cells, this compound demonstrated an IC50 of 91 nM for inhibiting GSK-3β phosphorylation researchgate.netwikipedia.orgwikipedia.org. This reduction in GSK-3β phosphorylation is a direct consequence of AKT inactivation, as GSK-3β is typically inhibited by phosphorylation at Ser9 by active AKT. Furthermore, studies in bladder cancer cell lines have also shown that this compound reduces the phosphorylation of GSK-3β, along with S6K1 mrc.ac.ukidrblab.net.

Table 2: Downstream Effects of this compound on GSK-3β Phosphorylation

TargetCell LineIC50 (nM) for Phosphorylation Inhibition
GSK-3βPTEN null MDA-MB-468 breast cancer cells91 researchgate.netwikipedia.orgwikipedia.org

Impact on Ribosomal Protein S6 Kinase 1 (S6K1) Activity

This compound has been shown to reduce the phosphorylation of Ribosomal Protein S6 Kinase 1 (S6K1) in a concentration-dependent manner across various cell lines. S6K1 is a crucial downstream effector of the PI3K/AKT/mTOR pathway, playing a central role in regulating protein synthesis and cell growth. tandfonline.comnih.govsmolecule.commdpi.comnih.gov The inhibition of S6K1 phosphorylation by this compound signifies its direct impact on cellular processes governed by this kinase. Studies have indicated that higher mTOR activity, often measured by S6K1 phosphorylation, correlates with an elevated risk of recurrence and poorer survival rates in patients with urothelial carcinoma. mdpi.com Furthermore, the mTORC1-S6K pathway's phosphorylation of RNF168, an E3 ubiquitin-protein ligase, has been linked to the inhibition of its E3 ligase activity, leading to impaired DNA damage response and the accumulation of unrepaired DNA, contributing to genome instability. mdpi.com

Table 1: Effects of this compound on S6K1 Phosphorylation

Target ProteinEffect of this compoundObservation ContextReference
S6K1Reduced phosphorylationDose-dependent, across various cell lines tandfonline.comnih.gov
S6K1InhibitionGeneral effect smolecule.com

Regulation of Cyclin D1 and p27 Expression

This compound influences the expression of cell cycle regulatory proteins, notably Cyclin D1 and p27. Research findings indicate a dose-dependent decrease in the expression of Cyclin D1 following treatment with this compound. tandfonline.com Cyclin D1 is recognized as a key protein in cell cycle progression, particularly in facilitating the transition through the G1 phase. tandfonline.comnih.govnih.gov In contrast, studies have reported no significant change in the levels of p27 upon this compound treatment. tandfonline.com p27 is a cyclin-dependent kinase inhibitor, and its reduction can promote S-phase entry from quiescence in cells expressing ectopic Cyclin D1. tandfonline.comnih.govnih.gov

Table 2: Effects of this compound on Cyclin D1 and p27 Expression

Cell Cycle RegulatorEffect of this compoundObservation ContextReference
Cyclin D1Dose-dependent decreaseDownstream molecule tandfonline.com
p27No changeLevel remained unaltered tandfonline.com

Effects on Proline-Rich AKT Substrate of 40kDa (PRAS40)

This compound has been demonstrated to reduce the phosphorylation of Proline-Rich AKT Substrate of 40kDa (PRAS40) at the T246 site in all tested cell lines, including PTEN-positive BPH1 and PTEN-negative LNCaP and PC3 cells. oncotarget.com PRAS40 is a direct substrate of AKT kinase and serves as a crucial link integrating the PI3K/AKT and mTORC1 signaling pathways. oncotarget.comresearchgate.netwhiterose.ac.uktum.de Phosphorylation of PRAS40 by AKT leads to its inhibition, which in turn contributes to the activation of mTORC1. whiterose.ac.uktum.de PRAS40 is known to bind to mTORC1 via Raptor and is itself a substrate for mTOR phosphorylation. plos.org Furthermore, PRAS40 has been shown to inhibit mTORC1 autophosphorylation and its kinase activity towards other substrates like 4E-BP, as well as towards PRAS40 itself. plos.org Studies have also indicated that the knockdown of PRAS40 can confer protection against the induction of apoptosis. plos.org

Table 3: Effects of this compound on PRAS40 Phosphorylation

Target ProteinEffect of this compoundObservation ContextReference
PRAS40 (T246)Reduced phosphorylationAcross various cell lines (BPH1, LNCaP, PC3) oncotarget.com

Investigation of Cellular Responses to Az7328

Influence on Cell Cycle Progression

The inhibition of proliferation by AZ7328 is linked to its influence on cell cycle progression, leading to growth arrest in cancer cells. While specific details on G1 arrest were not extensively detailed in the provided literature, the compound's ability to induce cell cycle arrest has been observed. For instance, treatment of LNCaP prostate cancer cells with AZD7328 (an alternative name for this compound) and the mTOR inhibitor KU-0063794 was shown to induce cell cycle arrest uni.lu. This indicates that the compound contributes to halting the progression of cancer cells through their division cycle.

Limited Single-Agent Apoptotic Induction

A key characteristic of this compound's cellular response is its limited capacity to induce apoptosis as a single agent. Investigations have consistently shown that this compound has minimal or no significant effects on apoptosis when used alone wikipedia.orgmims.comcenmed.comwikipedia.org. This lack of substantial apoptotic induction persists even when this compound is combined with conventional chemotherapeutics or TNF-related apoptosis-inducing ligand (TRAIL) wikipedia.org. This observation led researchers to explore compensatory mechanisms that might be activated in cancer cells, preventing programmed cell death in response to AKT inhibition wikipedia.org.

Role of Autophagy Induction as a Cytoprotective Mechanism

A prominent finding in the study of this compound is its strong induction of autophagy in a majority of tested cell lines, particularly human bladder cancer cells wikipedia.orgmims.comcenmed.comwikipedia.orguni.luspandidos-publications.comguidetopharmacology.org. This autophagy induction is widely considered a cytoprotective response, enabling cancer cells to survive the metabolic stress imposed by AKT inhibition wikipedia.org. In this context, autophagy acts as a mechanism of resistance, limiting the cytotoxic effects that this compound might otherwise exert cenmed.comwikipedia.orgspandidos-publications.com.

Crucially, when this compound is combined with chemical autophagy inhibitors, such as chloroquine (B1663885) or bafilomycin A1, a significant induction of apoptosis is observed wikipedia.orgmims.comcenmed.comwikipedia.orgspandidos-publications.comguidetopharmacology.org. This suggests that autophagy actively interacts with other cytoprotective feedback mechanisms within the cell, thereby blocking cell death wikipedia.org. Further supporting this cytoprotective role, studies with another AKT inhibitor, AZD5363, demonstrated that its combination with chloroquine significantly reduced tumor volume in prostate tumor xenograft models, highlighting the therapeutic potential of inhibiting autophagy to enhance the efficacy of AKT inhibitors spandidos-publications.com.

Data Tables

CompoundCell LineEC50 (µM)Reference
AZD7328LNCaP0.4 (0.3-0.5) uni.lu
KU-0063794LNCaP1.03 (0.8-1.3) uni.lu

Preclinical Efficacy Studies of Az7328 in Disease Models

Urothelial Carcinoma (Bladder Cancer) Research Models

Preclinical studies have investigated the effects of AZ7328 on human bladder cancer cell lines, providing insights into its anti-proliferative activity and the molecular determinants of sensitivity.

This compound demonstrated a concentration-dependent inhibition of proliferation and AKT substrate phosphorylation across a panel of 12 well-characterized human bladder cancer cell lines. fishersci.ca While effective in inhibiting proliferation, this compound exhibited minimal effects on apoptosis when used as a single agent. fishersci.ca The cytostatic effects of this compound were observed across these diverse cell lines. nih.gov

Table 1: Summary of this compound's In Vitro Effects on Human Bladder Cancer Cell Lines

Effect of this compound (Single Agent)Observation in Bladder Cancer Cell Lines
Proliferation InhibitionConcentration-dependent and strong
AKT Substrate PhosphorylationConcentration-dependent inhibition
Apoptosis InductionMinimal

The proliferative inhibition induced by this compound showed a loose correlation with the presence of activating PIK3CA mutations in the tested bladder cancer cell lines. nih.gov Conversely, a strong correlation was not observed between sensitivity to this compound-induced proliferative inhibition and either the loss of PTEN or baseline AKT phosphorylation. nih.gov However, the cytostatic effects of this compound were significantly enhanced when combined with the mTOR inhibitor rapamycin (B549165), suggesting that dual pathway inhibition could overcome resistance observed with single-agent therapy in most bladder cancer cell lines. nih.gov AKT inhibition, including with this compound, has been noted to be effective in cells possessing hotspot helical domain mutations in PIK3CA. cenmed.comalfa-chemistry.com

While this compound has been evaluated in preclinical studies using human bladder cancer cell lines and its effects have been explored in the context of genetically engineered mouse models of bladder cancer, specific detailed assessments of this compound solely in murine bladder cancer cell lines were not explicitly provided in the available research. nih.govwikipedia.org

Prostate Cancer Research Models

Studies have also explored the impact of this compound on prostate cancer models, focusing on its effects on cell viability in relation to PTEN status and insights derived from patient-derived cultures.

In established prostate cancer cell lines, treatment with this compound resulted in a decrease in cell viability and a reduction in phospho-biomarker expression. citeab.com Notably, PTEN-negative LNCaP cells demonstrated the highest susceptibility to this compound treatment. citeab.com In these PTEN-null LNCaP cells, this compound induced a G1 growth arrest. In contrast, this G1 growth arrest was not observed in PTEN-positive BPH1 or PC3 cell lines. citeab.com

Table 2: this compound Effects on Prostate Cancer Cell Viability Based on PTEN Status

Cell Line TypePTEN StatusEffect of this compound on Cell ViabilityCell Cycle Effect
LNCaPPTEN-negativeMost susceptible decreaseG1 growth arrest
BPH1, PC3PTEN-positiveDecrease observedNo G1 growth arrest

Insights from patient-derived primary prostate cultures revealed that this compound had a less pronounced effect on cell viability compared to its impact on established cell lines. citeab.com In these cultures, which typically retain PTEN expression, treatment with this compound activated a compensatory Ras/MEK/ERK pathway. citeab.com Additionally, autophagy was induced following this compound treatment. citeab.com

Further investigations showed that combining this compound with MEK1/2 inhibitors (such as AZD6244 and RO-512) led to an enhancement of ERK1/2 phosphorylation in primary prostate cultures, but crucially, this combination also induced irreversible growth arrest and senescence. wikipedia.orgciteab.com Ex vivo treatment of a patient-derived xenograft (PDX) model of prostate cancer with a combination of this compound and the mTOR inhibitor KU-0063794 significantly reduced tumor frequency upon re-engraftment of tumor cells, highlighting the potential of combination therapies. wikipedia.orgciteab.com

Ex Vivo Analysis in Patient-Derived Xenograft (PDX) Models

Ex vivo analysis using patient-derived xenograft (PDX) models serves as a crucial preclinical platform for evaluating the therapeutic potential of novel compounds, as these models are designed to retain the histological appearance, molecular fidelity, and intratumoral heterogeneity of the original patient tumors. oncotarget.comresearchgate.net In the context of prostate cancer, studies have utilized tumor cells harvested from human prostate cancer xenografts for ex vivo treatment. oncotarget.com

A significant finding from these investigations involves the ex vivo treatment of prostate cancer PDX cells with a combination of AZD7328 and KU-0063794. This combined treatment demonstrated a notable reduction in tumor frequency upon subsequent re-engraftment of the treated tumor cells. oncotarget.com This suggests that targeting both AKT and mTOR pathways simultaneously can lead to a more pronounced anti-tumor effect compared to single-agent approaches. The research indicates that single-agent targeting of the PI3K/AKT/mTOR pathway may trigger the activation of compensatory pathways, such as the Ras/MEK/ERK pathway, in near-patient samples, thereby highlighting the potential insufficiency of monotherapy in treating prostate cancer. oncotarget.com

The ex vivo approach allows for the assessment of drug sensitivities in a high-throughput manner, with precision-cut tissue slices derived from PDX tumors screened against various regimens. These ex vivo tissue slices have been shown to maintain viability for several days and retain key tumor parenchyma components, including stroma, vascular structures, and signaling pathways. The correlation between ex vivo tissue slice sensitivities and clinical outcomes in patients further validates the utility of this model for personalized cancer treatment design.

Summary of Ex Vivo Treatment Findings in Prostate Cancer PDX Models

Compound(s) TestedTarget Pathway(s)Model SystemKey Finding (Ex Vivo Treatment)Citation
AZD7328AKT kinaseProstate Cancer PDXActivation of compensatory Ras/MEK/ERK pathway in patient-derived cultures; less affected cell viability compared to cell lines. oncotarget.com oncotarget.com
KU-0063794mTOR kinaseProstate Cancer PDXDid not increase phospho-ERK1/2 levels in cancer cultures, but observed in BPH cultures. oncotarget.com oncotarget.com
AZD7328 + KU-0063794AKT + mTORProstate Cancer PDXSignificantly reduced tumor frequency upon re-engraftment of treated tumor cells. oncotarget.com oncotarget.com

Adaptive Resistance Mechanisms and Compensatory Pathway Activation

Autophagy as a Key Survival Mechanism Against AZ7328 Cytostasis

Autophagy, a fundamental catabolic process, serves as a critical cellular recycling system, degrading and repurposing cellular components to maintain energy homeostasis and remove damaged organelles or aggregated proteins. In the context of cellular stress induced by cytostatic agents, autophagy can transition from a pro-death mechanism to a pro-survival pathway, enabling cells to endure unfavorable conditions. This adaptive role of autophagy is particularly relevant when cells are challenged by therapeutic compounds, as it can provide a means of metabolic adaptation and stress tolerance, potentially contributing to resistance against compounds like this compound.

For instance, the well-characterized compound Rapamycin (B549165), a specific inhibitor of the mammalian target of rapamycin (mTOR), is known to activate autophagy alfa-chemistry.comfishersci.caciteab.comfishersci.dkuni.lu. mTOR is a central regulator of cell growth and metabolism, and its inhibition by Rapamycin can induce autophagy, which in some cellular contexts, can promote survival against various cytotoxic stimuli alfa-chemistry.com. Conversely, agents such as Chloroquine (B1663885), an antimalarial drug, function as autophagy inhibitors by disrupting lysosomal function and preventing the degradation of autophagosomes wikipedia.orgauctoresonline.orguni.luguidetoimmunopharmacology.orgnih.gov. The ability of cells to upregulate or modulate autophagic flux in response to this compound's cytostatic effects could represent a significant survival strategy, allowing them to overcome the drug's intended action by maintaining critical cellular functions or clearing damaged components.

Activation of Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK (Mitogen-Activated Protein Kinase, MAPK) signaling pathway is a pivotal intracellular cascade that transmits extracellular signals to the nucleus, orchestrating cellular processes such as proliferation, differentiation, and survival plos.org. In the face of cytostatic stress, the activation of this pathway often serves as a compensatory mechanism, driving cell survival and proliferation to counteract the drug's inhibitory effects.

Upon stimulation, a sequential phosphorylation cascade occurs: Ras activates Raf, which in turn phosphorylates and activates MEK (Mitogen-activated protein kinase kinase), and subsequently, MEK phosphorylates and activates Extracellular signal-Regulated Kinases (ERKs) plos.org. Activated ERKs then translocate to the nucleus, where they regulate gene expression by activating transcription factors (e.g., c-JUN, c-FOS, ELK, ETS), thereby promoting the expression of genes crucial for cell proliferation and survival, such as Cyclin D1 plos.org.

Pharmacological inhibition of components within this pathway, such as MEK1 and MEK2 by drugs like Trametinib, has been shown to decrease cellular proliferation, induce cell cycle arrest, and increase apoptosis wikipedia.orgmims.com. Similarly, ERK inhibitors like ERK inhibitor II (FR180204) directly target ERK1 and ERK2 guidetopharmacology.orgciteab.com. Therefore, if this compound exerts its cytostatic effects through mechanisms that are circumvented by an activated Ras/Raf/MEK/ERK pathway, cells could potentially develop resistance by upregulating this cascade, thereby bypassing the drug's primary inhibitory action and sustaining growth signals.

Interplay between PI3K/AKT/mTOR and MAPK Pathways

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is another fundamental network governing cell growth, survival, metabolism, and protein synthesis. Dysregulation of this pathway is a common feature in various cancers and is often implicated in the development of resistance to antineoplastic agents wikipedia.org. A significant aspect of adaptive resistance involves the intricate crosstalk and compensatory activation between the PI3K/AKT/mTOR and MAPK pathways.

These two pathways are not independent but are interconnected through various feedback loops and shared downstream effectors. For instance, the inhibition of one pathway can lead to the compensatory activation of the other, allowing cells to escape the intended therapeutic effect. PI3K inhibitors, such as LY294002, are known to disrupt the PI3K pathway citeab.comtranscriptionfactor.orgharvard.edumrc.ac.uk. Similarly, mTOR inhibitors like Rapamycin and AZD8055 specifically target mTOR, a key component downstream of PI3K and AKT alfa-chemistry.comfishersci.caciteab.comfishersci.dkuni.lumrc.ac.uk. AKT inhibitors, such as Akt inhibitor VIII, directly inhibit the AKT protein kinases nih.govuni.lu.

The activation of one pathway can mitigate the effects of inhibiting the other, providing an escape route for cells under drug pressure. This dynamic interplay suggests that if this compound primarily targets one of these pathways, cells could develop resistance by activating the other, or by leveraging the complex feedback mechanisms between them to maintain critical survival signals. Understanding this intricate crosstalk is paramount for designing effective therapeutic strategies, particularly combination therapies, to overcome such adaptive resistance mechanisms.

Combination Research Strategies for Enhanced Efficacy

Dual Pathway Inhibition with mTOR Kinase Inhibitors (e.g., Rapamycin (B549165), KU-0063794)

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in advanced prostate cancer. nih.gov AZ7328, an ATP-competitive AKT inhibitor, has been investigated in combination with mTOR kinase inhibitors such as KU-0063794 and Rapamycin to achieve a more comprehensive blockade of this pathway. nih.gov

Studies in prostate cancer cell lines, including PTEN-negative LNCaP cells, demonstrated that LNCaP cells were highly sensitive to both this compound and KU-0063794 when administered individually. nih.gov

Table 1: Sensitivity of LNCaP Cells to this compound and KU-0063794 (Individual Treatment) nih.gov

CompoundCell LineEC50 (µM)
This compoundLNCaP0.4
KU-0063794LNCaP1.03

While individual treatments showed efficacy, the combination of this compound and KU-0063794 was further explored. In primary prostate cultures, a combination of 5 μM this compound and 5 μM KU-0063794 for 72 hours did not result in a significant alteration in cell cycle distribution (p > 0.3). nih.gov However, ex vivo treatment of patient-derived prostate cancer xenografts (PDX) with this combination significantly reduced tumor frequency upon re-engraftment of tumor cells. nih.gov This suggests that while direct cell cycle arrest may not be the primary outcome in all contexts, the combined inhibition of AKT and mTOR profoundly impacts tumor initiation or long-term growth in more complex biological models. nih.gov

Co-targeting Autophagy to Promote Apoptosis (e.g., with Chloroquine (B1663885) or Hydroxychloroquine)

A significant finding in the study of this compound is its ability to induce autophagy in many tested cell lines. This autophagic response is often cytoprotective, acting as a survival mechanism for cancer cells under metabolic stress caused by AKT inhibition, thereby limiting the cytotoxic effects of this compound. To counteract this resistance mechanism and enhance the anti-tumor activity of this compound, co-targeting autophagy has emerged as a strategic approach.

Chloroquine (CQ) and Hydroxychloroquine (HCQ) are well-known lysosomotropic agents that inhibit autophagy by increasing the pH within lysosomes, which in turn impairs the activity of hydrolytic enzymes and suppresses lysosomal digestion. Combining this compound with autophagy inhibitors like Chloroquine is considered a mechanism-based strategy to improve its biological effects by promoting apoptosis. Research has indicated that the combination of this compound with Chloroquine can induce apoptosis in cancer cells, overcoming the protective autophagy induced by AKT inhibition. This dual approach aims to shift the cellular response from cytoprotective autophagy to programmed cell death, thereby enhancing therapeutic outcomes.

Strategic Combinations with MEK1/2 Inhibitors (e.g., Selumetinib, RO-5126766) for Growth Arrest and Senescence Induction

Inhibition of the PI3K/AKT/mTOR pathway by agents like this compound can lead to the activation of compensatory signaling pathways, notably the Ras/Raf/MEK/ERK (MAPK) pathway. nih.gov This compensatory activation can limit the effectiveness of single-agent AKT inhibition. Therefore, combining this compound with MEK1/2 inhibitors, such as Selumetinib (AZD6244) and RO-5126766 (RO-512), has been investigated as a strategy to overcome this feedback loop. nih.gov

Selumetinib is a selective, non-ATP competitive allosteric inhibitor of MEK1/2 kinases, while RO-5126766 is an allosteric MEK inhibitor that also suppresses feedback induction of RAF-dependent MEK phosphorylation. In patient-derived prostate cancer cultures, combination treatment with this compound and either AZD6244 or RO-512 unexpectedly resulted in an increased phosphorylation of ERK1/2, even exceeding levels observed with this compound alone. nih.gov Despite this paradoxical increase in ERK1/2 phosphorylation, acidic β-galactosidase staining revealed that these combined treatments effectively induced irreversible growth arrest and senescence in the treated cultures. nih.gov This suggests that the combination therapy achieves its anti-tumor effects through distinct mechanisms, leading to cellular senescence rather than a direct reduction in ERK1/2 activation.

Sensitization of Cancer Cells to Conventional Chemotherapeutic Agents (e.g., Pirarubicin)

Conventional chemotherapeutic agents often induce cellular stress responses that can activate survival pathways, leading to resistance. Pirarubicin (THP-adriamycin or THP-doxorubicin) is an anthracycline chemotherapeutic that intercalates into DNA and inhibits topoisomerase II, thereby disrupting DNA replication, repair, and RNA/protein synthesis. Studies have shown that Pirarubicin treatment can significantly increase the phosphorylation of both AKT and Erk1/2 in bladder cancer cell lines.

While the direct combination of this compound with conventional chemotherapeutics, including Pirarubicin, showed minimal effects on apoptosis in some studies, the broader strategy of inhibiting the PI3K/AKT pathway to sensitize cancer cells to chemotherapy remains an area of interest. For instance, another AKT inhibitor, MK-2206, when used alone or in combination with the ERK1/2 inhibitor AZD6244, has been shown to remarkably sensitize bladder cancer cells to Pirarubicin treatment. This highlights the potential of targeting the AKT pathway to overcome chemotherapy resistance, although specific robust data for this compound's direct sensitization to Pirarubicin are limited in the available research.

Methodological Frameworks in Az7328 Research

Molecular Techniques for Pathway Analysis

To understand how AZ7328 affects cellular signaling, researchers have utilized several key molecular techniques.

Immunoblotting for Phosphorylation Status : A primary method for assessing the activity of signaling pathways is through immunoblotting, also known as Western blotting. nih.govrndsystems.com This technique allows for the detection of specific proteins and their phosphorylation state, which is a key indicator of protein activation. nih.gov In the context of this compound, immunoblotting has been used to measure the phosphorylation of AKT substrates. nih.gov This is crucial because this compound is an inhibitor of the AKT kinase, and observing a decrease in the phosphorylation of its downstream targets confirms the compound's on-target activity. nih.gov The process involves separating proteins by size using gel electrophoresis and then transferring them to a membrane where they can be probed with antibodies specific to the phosphorylated form of the protein of interest. bio-rad-antibodies.com

Western Blotting : Beyond just phosphorylation, Western blotting is a versatile tool for quantifying the levels of various proteins within a cell. bio-rad-antibodies.com This technique is fundamental in understanding the broader impact of this compound on cellular protein expression. For instance, it can be used to measure the levels of proteins involved in apoptosis or autophagy, providing insights into the cellular responses to this compound treatment. nih.govnih.gov The basic principle of Western blotting involves using antibodies to detect a specific protein of interest from a complex mixture of proteins extracted from cells. bio-rad-antibodies.com

Cell-Based Assays for Proliferation, Viability, and Cell Cycle Analysis

To determine the effect of this compound on cancer cells, a variety of cell-based assays are employed to measure proliferation, viability, and progression through the cell cycle.

MTT Assay : The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. aatbio.comnih.gov In this assay, the yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells. aatbio.com The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution. aatbio.com Studies on this compound have utilized the MTT assay to quantify the compound's ability to inhibit the proliferation of cancer cell lines in a concentration-dependent manner. nih.gov

[3H] Thymidine (B127349) Incorporation Assay : This assay is a direct measure of DNA synthesis and, consequently, cell proliferation. thermofisher.comnih.gov It involves incubating cells with radioactive thymidine ([3H] thymidine), which is incorporated into the DNA of dividing cells. thermofisher.comresearchgate.net The amount of incorporated radioactivity is then measured and is directly proportional to the rate of cell proliferation. thermofisher.com This method provides a sensitive way to assess the anti-proliferative effects of compounds like this compound.

Flow Cytometry : Flow cytometry is a powerful technique used for cell cycle analysis. nih.govnih.gov Cells are stained with a fluorescent dye that binds to DNA, and as they pass through the flow cytometer, the intensity of their fluorescence is measured. wisc.eduthermofisher.com This allows for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). wisc.eduthermofisher.com In this compound research, flow cytometry with propidium (B1200493) iodide staining has been used to analyze the effects of the compound on the cell cycle distribution of cancer cells. nih.gov

Interactive Table: Comparison of Cell-Based Assays

Assay Principle Measures Advantages Disadvantages
MTT Assay Enzymatic reduction of tetrazolium salt by metabolically active cells. aatbio.com Cell viability, proliferation, cytotoxicity. nih.gov High throughput, relatively inexpensive. Can be affected by changes in cellular metabolism not related to viability. thermofisher.com
[3H] Thymidine Incorporation Incorporation of radioactive nucleoside into newly synthesized DNA. thermofisher.com DNA synthesis, cell proliferation. thermofisher.com Direct measure of proliferation. thermofisher.com Involves radioactivity, more complex protocol. aatbio.com
Flow Cytometry Measurement of fluorescently labeled DNA in individual cells. nih.govwisc.edu Cell cycle distribution, apoptosis. nih.govijbs.com Provides single-cell data, can be multiplexed. biocompare.com Requires specialized equipment and expertise.

Autophagy Measurement Techniques

This compound has been shown to induce autophagy in some cancer cell lines, a cellular process of self-digestion that can impact a drug's effectiveness. nih.gov Therefore, specific techniques are used to measure this phenomenon.

LC3 Immunofluorescence : This technique is used to visualize the formation of autophagosomes, a key step in autophagy. nih.gov The protein LC3 (microtubule-associated protein 1A/1B-light chain 3) is a reliable marker for autophagosomes. mdpi.com During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II) that is recruited to the autophagosome membrane, where it appears as puncta. mdpi.com Immunofluorescence microscopy allows for the visualization and quantification of these LC3 puncta, providing a measure of autophagic activity. nih.govnih.gov

Immunoblotting : In addition to immunofluorescence, immunoblotting can be used to detect the conversion of LC3-I to LC3-II. nih.gov An increase in the amount of LC3-II relative to LC3-I is indicative of an induction of autophagy. nih.gov This method provides a quantitative measure of autophagic flux and has been used to confirm the induction of autophagy by this compound in cancer cells. nih.gov

Genetic Characterization of Research Models

The sensitivity of cancer cells to drugs like this compound can be influenced by their genetic makeup. nih.gov Therefore, it is crucial to characterize the genetic landscape of the cell lines used in research.

DNA Sequencing for Oncogenic Mutations : Techniques like Sequenom DNA sequencing are used to identify mutations in key oncogenes and tumor suppressor genes. nih.gov In the context of this compound, which targets the PI3K/AKT/mTOR pathway, it is particularly important to screen for mutations in genes such as PIK3CA, FGFR3, and c-MET. nih.gov Activating mutations in PIK3CA, for example, are common in some cancers and can correlate with sensitivity to AKT inhibitors like this compound. nih.govnih.govnih.gov This genetic information helps in understanding the molecular basis of drug sensitivity and in identifying potential patient populations who might benefit from the treatment. nih.gov

Application of Preclinical Xenograft Models

To evaluate the efficacy of this compound in a more complex biological system that mimics a human tumor, preclinical xenograft models are utilized.

Patient-Derived Xenografts (PDXs) : PDX models involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse. nih.govnih.gov These models are considered to have high fidelity as they retain many of the characteristics of the original human tumor, including its heterogeneity and microenvironment. frontiersin.orgsemanticscholar.org PDX models are valuable for assessing the in vivo efficacy of anticancer agents and for exploring biomarkers of response. semanticscholar.orgchampionsoncology.com

Murine Xenografts : In this more traditional xenograft model, human cancer cell lines are injected into immunodeficient mice to form tumors. researchgate.net While less representative of the patient's tumor heterogeneity than PDXs, murine xenografts are still widely used for in vivo drug testing and to study tumor growth and metastasis. frontiersin.org

Chemical Biology and Structure Activity Relationship Considerations

General Principles of Allosteric and ATP-Competitive Kinase Inhibitor Design

Kinases are a class of enzymes that play crucial roles in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. Dysregulation of kinase activity is frequently implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. Kinase inhibitors are broadly categorized based on their binding site relative to the ATP binding pocket: ATP-competitive or allosteric.

ATP-Competitive Kinase Inhibitors ATP-competitive kinase inhibitors function by binding to the ATP-binding site of the kinase, thereby directly competing with ATP for this crucial active site. This mode of inhibition prevents the kinase from phosphorylating its downstream substrates. A key characteristic of ATP-competitive inhibitors is their ability to target the conserved ATP-binding pocket, which can lead to broad-spectrum inhibition across multiple kinases due to the structural similarities of this site among different kinases. However, this promiscuity can also pose challenges in achieving selectivity and minimizing off-target effects. Design principles for ATP-competitive inhibitors often involve mimicking the adenine (B156593) moiety of ATP while incorporating structural features that confer specificity for a particular kinase's ATP pocket, exploiting subtle differences in amino acid residues or conformational states (e.g., DFG-in/DFG-out conformations). fishersci.se

Allosteric Kinase Inhibitors In contrast, allosteric kinase inhibitors bind to a site distinct from the ATP-binding pocket. This allosteric binding can induce conformational changes in the enzyme that either prevent ATP binding, hinder substrate recognition, or impede catalytic activity. Allosteric inhibitors often offer advantages in terms of selectivity, as their binding sites are typically less conserved across the kinome compared to the ATP pocket. This can lead to a more favorable safety profile by reducing off-target inhibition. Furthermore, allosteric inhibitors may exhibit different pharmacological properties, such as non-competitive inhibition kinetics, which can be beneficial in overcoming ATP concentration fluctuations within cells. Current time information in Washington, DC, US.

AZ7328's Classification this compound is characterized as an ATP-competitive, selective inhibitor of AKT (Protein Kinase B) Current time information in Washington, DC, US.fishersci.ca. AKT is a serine/threonine protein kinase that is a central component of the PI3K/AKT/mTOR signaling pathway, frequently hyperactivated in various cancers fishersci.seCurrent time information in Washington, DC, US.wikipedia.org. This compound has demonstrated potent inhibitory activity across all three AKT isoforms in isolated enzyme assays, with IC50 values typically below 50 nM Current time information in Washington, DC, US.. In cellular contexts, this compound inhibits the phosphorylation of AKT substrates, such as GSK3β and PRAS40, indicating its effective engagement with the target pathway Current time information in Washington, DC, US.. For instance, it inhibited GSK3β phosphorylation in PTEN null MDA-MB-468 breast cancer cells with an IC50 of 91 nM Current time information in Washington, DC, US..

The following table summarizes key inhibitory data for this compound:

Target/AssayIC50 / EC50Cell Line / ContextReference
AKT isoforms< 50 nMIsolated enzyme assays Current time information in Washington, DC, US.
GSK3β phosphorylation91 nMPTEN null MDA-MB-468 breast cancer cells Current time information in Washington, DC, US.
Cell viability0.4 µMPTEN-negative LNCaP prostate cancer cells Current time information in Washington, DC, US.
Cell viability11.0 µMPC3 prostate cancer cells Current time information in Washington, DC, US.

Potential for Derivatization and Analog Development based on Mechanism of Action

The ATP-competitive mechanism of action of this compound provides a clear framework for the rational design of derivatized compounds and novel analogs. Strategies for derivatization would primarily focus on enhancing its therapeutic potential by optimizing potency, improving selectivity, addressing potential resistance mechanisms, and exploring synergistic combination therapies.

Modulation of Potency and Selectivity Given that this compound binds to the ATP pocket, derivatization efforts could involve modifying the chemical structure to establish more favorable interactions with specific residues within the AKT active site. This might include:

Hydrogen Bonding and Electrostatic Interactions: Introducing or modifying functional groups to form stronger or more specific hydrogen bonds or electrostatic interactions with amino acids lining the ATP pocket.

Hydrophobic Interactions: Optimizing the size and shape of hydrophobic moieties to fill hydrophobic sub-pockets within the active site, thereby increasing binding affinity and potentially selectivity.

Conformational Adaptations: Designing analogs that induce or stabilize specific active or inactive conformations of AKT (e.g., DFG-in/DFG-out states) to achieve higher specificity over other kinases. While this compound is ATP-competitive, subtle conformational preferences can still contribute to selectivity.

Addressing Resistance Mechanisms One common mechanism of resistance to ATP-competitive kinase inhibitors is the development of mutations within the ATP-binding pocket that reduce inhibitor affinity while maintaining ATP binding. Derivatization could aim to:

Mutant-Selective Inhibition: Develop analogs that specifically target common resistance mutations in AKT, maintaining efficacy where the original compound might fail. This often involves designing compounds that can still bind effectively to the mutated pocket or exploit new binding interactions created by the mutation.

Overcoming Feedback Activation: Inhibition of AKT can sometimes lead to compensatory activation of upstream or parallel signaling pathways, such as the Ras/Raf/MEK/ERK pathway, or reactivation of AKT itself through feedback loops Current time information in Washington, DC, US.researchgate.net. Derivatization could explore compounds that, perhaps through a dual mechanism or by influencing allosteric sites indirectly, mitigate these feedback activations.

Synergistic Combination Strategies Research findings indicate that this compound, while effective in reducing cell viability and inhibiting AKT substrate phosphorylation, primarily exerts cytostatic effects and has minimal impact on apoptosis when used as a single agent wikipedia.org. Notably, this compound has been observed to induce autophagy in some cell lines, which can act as a cytoprotective mechanism, limiting its cytotoxic effects wikipedia.orgciteab.com. This observation highlights a significant opportunity for analog development and combination therapy:

Autophagy Modulation: Future derivatization could explore compounds that inherently modulate autophagy in a desired manner (e.g., inhibiting protective autophagy) or identify structural features that enhance the synergistic effects observed when this compound is combined with autophagy inhibitors (e.g., Chloroquine (B1663885) or 3-Methyladenine) wikipedia.orgciteab.comfishersci.dk.

Dual Pathway Inhibition: The enhanced cytostatic effects and induction of apoptosis seen when this compound is combined with mTOR inhibitors (like KU-0063794 or Rapamycin) underscore the potential for developing dual-targeting agents or optimizing combinations Current time information in Washington, DC, US.wikipedia.org. Derivatization could lead to single molecules that simultaneously inhibit AKT and another crucial node in the PI3K/AKT/mTOR pathway or other compensatory pathways (e.g., MEK/ERK pathway). This could involve designing a single molecule with multiple pharmacophores or a hybrid molecule that can engage both targets.

Future Research Directions and Unresolved Questions

Identification of Predictive Biomarkers for Response to AZ7328-Based Regimens

Identifying reliable biomarkers is crucial for patient stratification and optimizing treatment outcomes with this compound. While a loose correlation between this compound sensitivity and activating PIK3CA mutations has been noted, more precise predictive biomarkers are necessary for clinical application. Neither baseline AKT phosphorylation nor PTEN status has consistently proven to be a reliable predictor of sensitivity. The phosphorylation of ribosomal protein S6 (p-S6), a downstream effector of the PI3K/AKT pathway, has been identified as a potential biomarker for predicting response to other PI3K inhibitors like pictilisib, suggesting its possible utility for this compound. Given this compound's prominent role in inducing autophagy, future research should explore the utility of autophagy-related genes (ARGs) as predictive biomarkers, particularly when this compound is used in combination with autophagy inhibitors. Extensive molecular characterization is still needed to establish robust and clinically actionable biomarkers for sensitivity to AKT inhibition.

Expanding the Scope of Combination Therapies to Overcome Resistance Mechanisms

Combination therapies are a promising avenue to enhance the efficacy of this compound and circumvent resistance. Strong additive cytostatic effects have been demonstrated when this compound is combined with mTOR inhibitors such as rapamycin (B549165). A particularly effective strategy involves combining this compound with autophagy inhibitors (e.g., chloroquine), which has been shown to induce apoptosis in cancer cells that exhibit drug-induced autophagy, directly addressing a major resistance pathway. Preclinical studies strongly support the continued evaluation of such combinations of PI3K/AKT/mTOR pathway and autophagy inhibitors in in vivo models. Beyond direct pathway inhibitors, exploring combinations with agents that target compensatory pathways, such as ERK1/2 inhibitors, could sensitize cancer cells to this compound, building on observations with other AKT inhibitors. The PI3K/AKT/mTOR pathway remains a significant therapeutic target, and ongoing research is exploring various combinations of pathway inhibitors to improve treatment responses.

This compound as a Chemical Probe for Further Dissecting PI3K/AKT/mTOR Signaling

This compound's specificity as an AKT inhibitor makes it an invaluable tool for fundamental research into the PI3K/AKT/mTOR signaling pathway. As a selective inhibitor, this compound can be utilized as a chemical probe to precisely dissect the downstream effects of AKT inhibition within this complex signaling network. Its unique characteristic of inducing cytoprotective autophagy provides an excellent opportunity to investigate the intricate molecular crosstalk and feedback loops between AKT signaling and the autophagy machinery. The differential cellular responses to this compound, particularly its cytostatic rather than apoptotic effects, can be leveraged to delineate the specific contributions of AKT to cell cycle regulation versus cell death pathways. Furthermore, studying the varied sensitivity and resistance patterns observed with this compound across different cell lines with diverse PI3K/AKT/mTOR pathway alterations can offer deeper insights into pathway dependencies, redundancy, and the activation of bypass mechanisms, thereby advancing our understanding of cancer biology.

Investigating Long-Term Cellular Phenotypes Beyond Growth Arrest (e.g., Senescence)

Given that this compound primarily induces growth arrest (cytostasis) in cancer cells rather than robust apoptosis, a critical area for future research is to investigate the long-term cellular phenotypes induced by sustained this compound exposure. Specifically, exploring whether this sustained growth arrest leads to cellular senescence is highly relevant. Cellular senescence is a state characterized by stable cell-cycle arrest and a distinct secretory phenotype (SASP). Evidence from studies with other AKT inhibitors suggests that combination therapies can induce irreversible growth arrest and senescence, indicating a potential for this compound to elicit similar phenotypes, especially in combination regimens. Understanding the nature of this compound-induced senescence—whether it functions as a beneficial tumor-suppressive mechanism or contributes to pro-tumorigenic effects via the SASP—is crucial for therapeutic implications. This would involve utilizing established senescence biomarkers such as senescence-associated β-galactosidase activity, p21, p53, and analysis of SASP components.

Q & A

Q. What are the primary molecular targets of AZ7328, and how can researchers confirm its inhibitory activity in vitro?

this compound is a selective ATP-competitive inhibitor of all three AKT isoforms (1-3), with IC50 values <50 nM in isolated enzyme assays. To confirm target engagement, researchers should measure phosphorylation levels of downstream AKT substrates (e.g., GSK3β) using immunoblotting. Cell lines with PTEN loss (e.g., MDA-MB-468) are ideal for validating functional inhibition, as this compound reduces GSK3β phosphorylation with an IC50 of 91 nM .

Q. What experimental assays are recommended to quantify this compound’s cytostatic effects in cancer cell lines?

Use MTT assays to assess proliferative inhibition and propidium iodide staining with FACS analysis to quantify apoptosis. This compound primarily induces cytostatic effects rather than apoptosis, so combining these methods helps distinguish growth arrest from cell death. Baseline mutational profiling (e.g., PIK3CA mutations) is critical for interpreting variability in responses across cell lines .

Q. How should researchers determine optimal this compound concentrations for in vitro studies?

Start with dose-response curves (e.g., 0–10 µM) in cell lines with known AKT pathway activation. Prioritize concentrations that achieve >50% inhibition of AKT substrate phosphorylation (validated via immunoblotting). For combination studies, use sub-IC50 doses to avoid masking synergistic effects .

Q. What cell lines are most appropriate for studying this compound’s mechanisms in bladder cancer?

Use well-characterized human bladder cancer lines with PI3K/AKT/mTOR pathway mutations (e.g., T24, UM-UC-3). Sequenom DNA sequencing can identify PIK3CA mutations, which loosely correlate with this compound sensitivity. Include PTEN-null lines to study compensatory autophagy mechanisms .

Q. How can researchers ensure reproducibility when testing this compound in preclinical models?

Document detailed protocols for cell culture conditions, this compound preparation (e.g., solvent, storage), and assay timepoints. Provide raw data for apoptosis (FACS) and proliferation (MTT) in supplementary materials. Cross-validate findings in ≥3 cell lines and reference batch-specific drug activity data from suppliers .

Advanced Research Questions

Q. How should researchers design experiments to analyze contradictory data on this compound-induced apoptosis versus autophagy?

Contradictions arise because this compound alone minimally induces apoptosis but triggers autophagy as a survival mechanism. To resolve this, combine this compound with autophagy inhibitors (e.g., chloroquine) and measure apoptosis via caspase-3 cleavage and Annexin V staining. Use LC3-II immunoblotting and fluorescence microscopy to confirm autophagy modulation .

Q. What strategies can optimize this compound’s efficacy in PIK3CA-mutant cancers with adaptive resistance?

Co-target downstream mTOR nodes using inhibitors like rapamycin. Perform synergy assays (e.g., Chou-Talalay method) to identify additive vs. synergistic effects. Validate using RNA-seq to map pathway reactivation (e.g., ERK/MAPK) and adjust dosing schedules to preempt resistance .

Q. How can genetic variability in AKT pathway mutations be accounted for in this compound studies?

Stratify cell lines or patient-derived xenografts (PDXs) by PIK3CA/PTEN status using CRISPR-Cas9 isogenic models. Use phospho-proteomic profiling to identify compensatory pathways (e.g., MEK/ERK) in this compound-resistant subsets. Incorporate mutational data into multivariate regression models to predict response heterogeneity .

Q. What methodologies are recommended for studying this compound’s off-target effects in kinase screens?

Employ high-throughput kinase profiling (e.g., KINOMEscan) at 1 µM this compound to assess selectivity. Validate hits using siRNA knockdown and rescue experiments. Prioritize kinases with <10% residual activity in screens and correlate findings with phenotypic outliers in functional assays .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?

Optimize pharmacokinetic parameters (e.g., dosing frequency, bioavailability) using murine models. Use PET imaging to monitor AKT pathway inhibition in real-time. Compare tumor microenvironments via IHC for hypoxia/autophagy markers (e.g., HIF-1α, LC3) to identify microenvironment-driven resistance .

Key Methodological Considerations

  • Data Contradiction Analysis : Replicate experiments across multiple models and integrate multi-omics data (e.g., phospho-proteomics, RNA-seq) to contextualize discordant results .
  • Experimental Design : Use factorial designs for combination therapies and power analyses to determine sample sizes. Pre-register hypotheses to mitigate bias .
  • Reproducibility : Adhere to BRENDA guidelines for enzyme assays and MIAME standards for microarray data. Share protocols via platforms like Protocols.io .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.